molecular formula C14H8Cl2F3N5 B2763245 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085690-52-2

3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2763245
CAS No.: 2085690-52-2
M. Wt: 374.15
InChI Key: JRNWCFMXDJPHCI-NSHDSACASA-N
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Description

3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is an intricate molecule, notable for its multi-functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine, a multi-step process is typically involved. The key steps generally include:

  • Preparation of the chlorinated pyridine ring

  • Introduction of the tetrazolyl and chlorophenyl groups via nucleophilic substitution

These steps are performed under controlled conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up, employing more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often involves high-throughput screening techniques and automated reactors to monitor and adjust the synthesis parameters in real-time.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrazole and pyridine rings.

  • Reduction: : Reduction reactions can target the chlorinated pyridine ring or the trifluoromethyl group.

  • Substitution: : The halogen groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.

  • Substitution: : Reagents like sodium methoxide for nucleophilic aromatic substitution.

Major Products Formed

The products depend on the specific reaction but typically include derivatives with modified functional groups, such as hydroxyl or amino substituents replacing chlorine or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for designing new molecules with enhanced chemical properties.

Biology

Biologically, it is studied for its potential interactions with biomolecules, which could pave the way for new drug developments.

Medicine

In medicine, the compound's structure is being explored for its therapeutic potential, particularly in targeting specific enzymes and receptors involved in disease pathways.

Industry

Industrially, it finds applications in the development of new materials with specific chemical properties, including those used in electronics and agriculture.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The tetrazole ring, in particular, may play a crucial role in its binding affinity and selectivity, influencing various biochemical pathways.

Comparison with Similar Compounds

When compared to other similar compounds, like 2-[(4-chlorophenyl)(1H-tetrazol-5-yl)methyl]pyridine and 3-chloro-5-(trifluoromethyl)-2-pyridyl compounds, 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine stands out due to its specific combination of functional groups. This combination imparts unique chemical reactivity and biological activity, making it more versatile for various applications.

Properties

IUPAC Name

3-chloro-2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3N5/c15-9-3-1-7(2-4-9)11(13-21-23-24-22-13)12-10(16)5-8(6-20-12)14(17,18)19/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWCFMXDJPHCI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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